molecular formula C10H12O2 B2510071 (3-Methoxy-5-vinylphenyl)methanol CAS No. 1257657-21-8

(3-Methoxy-5-vinylphenyl)methanol

Cat. No.: B2510071
CAS No.: 1257657-21-8
M. Wt: 164.204
InChI Key: ACEUMYOPBTXXBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-vinylphenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-methoxybenzaldehyde.

    Vinylation: The vinyl group is introduced through a Heck reaction, where 3-methoxybenzaldehyde is reacted with a vinyl halide in the presence of a palladium catalyst.

    Reduction: The resulting product is then reduced to form this compound. This reduction can be achieved using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more cost-effective catalysts and reagents to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-vinylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The vinyl group can be hydrogenated to form the corresponding ethyl derivative.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

(3-Methoxy-5-vinylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a starting material for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-5-vinylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and vinyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-5-vinylphenyl)methanol is unique due to the presence of both methoxy and vinyl groups, which provide a combination of reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry .

Properties

IUPAC Name

(3-ethenyl-5-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-4-9(7-11)6-10(5-8)12-2/h3-6,11H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEUMYOPBTXXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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